5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide
Description
Properties
Molecular Formula |
C23H25FN4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-5-oxopentanamide |
InChI |
InChI=1S/C23H25FN4O2/c24-18-5-8-20(9-6-18)27-12-14-28(15-13-27)23(30)3-1-2-22(29)26-19-7-4-17-10-11-25-21(17)16-19/h4-11,16,25H,1-3,12-15H2,(H,26,29) |
InChI Key |
XUDCIOBPMUAOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(4-Fluorophenyl)piperazine
The synthesis begins with 4-fluoronitrobenzene , which undergoes nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to yield 4-(4-fluorophenyl)piperazine with 85% purity, requiring recrystallization from ethanol.
Key Reaction Parameters :
Synthesis of 5-Oxo-N-(1H-indol-6-yl)pentanamide
Glutaric anhydride (1.2 eq) reacts with 1H-indol-6-amine (1 eq) in tetrahydrofuran (THF) under reflux for 6 hours. The intermediate 5-oxopentanoic acid indol-6-ylamide is isolated via aqueous workup (pH 4–5) and recrystallized from ethyl acetate.
Optimization Note :
Fragment Coupling via Carbodiimide Chemistry
The final step couples 4-(4-fluorophenyl)piperazine (1.1 eq) with 5-oxopentanoic acid indol-6-ylamide (1 eq) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane (DCM) at 0°C→25°C over 24 hours.
Critical Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDC Equivalents | 1.5 | Maximizes activation |
| Solvent | DCM | Minimizes hydrolysis |
| Reaction Time | 24 hours | Completes coupling |
| Final Yield | 76% | After silica gel chromatography |
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) in acetonitrile with EDC/HOBt accelerates the coupling step, achieving 82% yield with reduced epimerization.
Solid-Phase Synthesis
Immobilization of 1H-indol-6-amine on Wang resin enables iterative coupling with glutaric anhydride and 4-(4-fluorophenyl)piperazine, though yields remain lower (58%) due to steric hindrance.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 7.55–6.85 (m, 8H, aromatic), 3.45–2.80 (m, 12H, piperazine and pentanamide CH₂).
-
¹³C NMR : 172.8 ppm (amide carbonyl), 162.1 ppm (C-F, J = 245 Hz).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 76 | 98 |
| THF | 7.52 | 65 | 95 |
| Acetonitrile | 37.5 | 82 | 97 |
Acetonitrile’s high polarity enhances reagent solubility but necessitates rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
Cost Analysis :
-
EDC/HOBt : Contributes 43% of raw material costs.
-
Alternative Activators : Propylphosphonic anhydride (T3P®) reduces step count but increases waste.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the pentanamide chain.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pentanamide chain.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide exhibit significant anticancer properties. The National Cancer Institute (NCI) has employed a single-dose assay to evaluate the efficacy of such compounds against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit cell growth effectively, with some showing mean growth inhibition values exceeding 70% against specific cancer types .
Neuropharmacology
Compounds with a piperazine structure are often investigated for their neuropharmacological effects. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, making it a candidate for developing antidepressants or anxiolytics. In vitro studies suggest that such compounds can modulate neurotransmitter systems, potentially alleviating symptoms of anxiety and depression .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases. The ability to modulate immune responses makes it a candidate for further investigation in this area .
Case Studies
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
The indole group in the target compound may mimic tryptophan residues in serotonin receptors, whereas thiazole/triazole analogs () likely target enzymes or kinases. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, a feature shared with rosuvastatin derivatives () .
Solubility and Bioavailability
Piperazine’s basicity improves aqueous solubility compared to piperidine derivatives. However, the pentanamide linker’s hydrophobicity may require formulation adjustments.
Biological Activity
5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide, identified by CAS number 1219567-10-8, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25FN4O2, with a molecular weight of 408.5 g/mol. The structure includes a piperazine ring substituted with a fluorophenyl group and an indole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O2 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1219567-10-8 |
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT(1B) receptor subtype. Binding studies indicate that it exhibits high affinity for these receptors, influencing various physiological processes such as mood regulation and anxiety responses .
Pharmacological Effects
Research has shown that derivatives similar to this compound can modulate neurotransmitter systems involved in anxiety and depression. The binding affinity to serotonin receptors suggests potential applications in treating psychiatric disorders.
Case Studies
- Serotonin Receptor Binding : A study demonstrated that compounds structurally related to this compound exhibit significant binding to the 5-HT(1B) receptor, with a dissociation constant (K_d) indicating high specificity and potency .
- Behavioral Studies : In animal models, administration of similar piperazine derivatives resulted in anxiolytic-like effects, suggesting that this compound may possess similar therapeutic potential .
- Neuropharmacological Research : Investigations into the compound's effects on dopamine receptors have also been reported, indicating a broader spectrum of activity that could influence reward pathways in the brain.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead in drug development for neuropsychiatric conditions.
Synthesis Methods
The synthesis typically involves multiple steps including cyclization reactions and functional group modifications to enhance receptor affinity and selectivity.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit serotonin reuptake, further supporting their potential as antidepressants .
Q & A
Q. Key Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Reduces side reactions |
| Temperature | 0–5°C for coupling steps | Minimizes decomposition |
| Catalytic base | DIPEA or TEA | Enhances coupling rate |
Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : Use H/C NMR in DMSO-d6 to resolve peaks for the fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and indole NH (δ 10.8–11.2 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error using ESI-TOF .
- X-ray crystallography : For absolute configuration, grow crystals in ethanol/water (70:30) at 4°C .
Advanced: How do structural modifications to the piperazine or indole moieties affect the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
